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Introduction and Chemical Context

Chromated Copper Arsenate (CCA) wood preservatives represent a class of chemical treatments that have
been extensively used to protect wood from biological degradation. These water-borne solutions contain
three primary active components: chromium (as hexavalent chromium, Cr(VI)), copper (Cu), and arsenic
(primarily as pentavalent arsenic, As(V)). The typical composition of CCA-Type C, the most common
variant, consists of approximately 47.5% chromium trioxide (CrOs), 18.5% copper oxide (CuO), and 34%
arsenic pentoxide (As20s) [1] [2]. The chromium component serves primarily as a fixing agent that binds
copper and arsenic to the wood cellulose and lignin through complex formation, while copper functions as a

fungicide, and arsenic acts as a potent insecticide and broad-spectrum biocide [1].

The use of CCA-treated wood has been largely restricted in residential applications since 2004 in the
United States and in many other developed countries due to growing concerns about the potential for
environmental contamination and human health impacts from leaching of these toxic metals [3] [4].
However, CCA remains in use in certain industrial applications such as utility poles, foundation pilings, and
marine structures in many regions, and significant quantities of CCA-treated wood remain in service

globally, continuing to pose potential exposure risks [1] [2]. The persistence of these chemicals in the
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environment and their well-documented toxicity mechanisms necessitate ongoing research into their health

impacts and development of effective remediation strategies.

Toxicity Mechanisms and Health Impacts

Comparative Toxicity of Arsenic and Chromium

Table 1: Comparative toxicity profiles of arsenic and chromium components in CCA wood preservatives

Parameter

Arsenic (As)

Chromium (Cr-VI)

Combined CCA Effects

Carcinogen
Classification

Primary Toxic
Forms

Major Health

Effects

Oxidative Stress

Molecular Targets

Bioaccumulation
Potential

Group A carcinogen (EPA);
Group 1 (IARC)

Trivalent arsenite (As-lll),
Pentavalent arsenate (As-
V)

Skin lesions,
cardiovascular disease,
neurotoxicity, diabetes,
multiple cancers

Depletes glutathione,
inhibits antioxidant
enzymes

AP-1, NF-kB, p53
signaling; DNA repair
inhibition

High in hair, nails, skin;
crosses placental barrier

Known human
carcinogen
(inhalation)

Hexavalent (Cr-VI) -
most toxic

Lung cancer,
respiratory irritation,
skin ulcers, renal
damage

Generates ROS

during reduction from
Cr-Vl1to Cr-lll

DNA damage, protein
oxidation, lipid
peroxidation

Accumulates in kidney
and liver

Enhanced carcinogenic
risk in combination

Mixture of Cr(VI) and
arsenic species

More severe than
individual components;
hepatic and renal
toxicity

Synergistic increase in
ROS generation

Activation of MAPK,
STAT3 pathways;
caspase-mediated
apoptosis

Tissue accumulation in
liver > kidney > brain
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Molecular Mechanisms of Toxicity

The toxicity of CCA is mediated through multiple interconnected molecular pathways, with both arsenic and
chromium contributing to oxidative stress and cellular dysfunction. Arsenic compounds undergo metabolic
reduction in vivo, generating reactive oxygen species (ROS) that deplete cellular antioxidant defenses
including glutathione (GSH), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase
(GPx) [1]. This oxidative stress triggers activation of transcription factors including activator protein-1
(AP-1) and nuclear factor kappa-B (NF-kB), which regulate genes involved in inflammation, proliferation,
and apoptosis [1]. Arsenic also interferes with DNA repair mechanisms and can induce epigenetic

modifications that contribute to carcinogenesis.

Hexavalent chromium (Cr(VI)) exerts its toxic effects primarily through its intracellular reduction to
Cr(III), generating intermediate Cr(V) and Cr(IV) species along with ROS including hydroxyl radicals (*OH)
and hydrogen peroxide (H202) [1]. These reactive species cause oxidative DNA damage, protein
carbonylation, and lipid peroxidation, leading to cellular dysfunction and apoptosis. Cr(VI) exposure
activates the mitogen-activated protein kinase (MAPK) signaling cascades, including c-Jun N-terminal
kinases (JNKs) and extracellular signal-regulated kinases (ERKSs), which regulate cell survival and
proliferation decisions [1]. The combined exposure to arsenic and chromium in CTA demonstrates enhanced
toxicity compared to either metal alone, with studies showing synergistic effects on oxidative stress, DNA

damage, and transformation of human lung cells [5].

The SIRT1/Nrf2/KEAP1 signaling axis represents a critical cellular defense pathway against CCA-induced
toxicity. Under normal conditions, KEAP1 targets Nrf2 for proteasomal degradation, maintaining low basal
expression of antioxidant genes. Under oxidative stress from CCA exposure, SIRT1 deacetylates and
stabilizes Nrf2, while KEAP1 cysteine residues undergo oxidative modification, allowing Nrf2 translocation
to the nucleus where it binds to Antioxidant Response Elements (AREs) and activates transcription of
cytoprotective genes including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1),
and superoxide dismutase 2 (SOD2) [6]. Simultaneously, CCA components activate pro-apoptotic pathways
through cleavage of caspase-8 and caspase-3, executing programmed cell death in heavily damaged cells

[6].

Experimental Models and Research Findings
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In Vivo and In Vitro Toxicology Data

Table 2: Experimental research findings on CCA and component toxicity

Study Model

Exposure
Parameters

Key Findings

Reference

Swiss albino
mice

Human lung
cells (BEAS-2B)

Wistar Hannover
rats

Human lung
carcinoma
(A549)

Field sampling

Cr (75 ppm) + As (100
ppm) orally for 2
weeks

CCA extract (0.1-1

pg/mL) for 24-72 hours

As/Cr (40-80
mg/kg/day) for 28 days

CCA-treated wood
leachate

Soil near CCA utility
poles

Experimental Protocols

t Kidney somatic index, 1 metal burden, 1
lipid peroxidation, | antioxidant enzymes,
DNA fragmentation

Dose-dependent cytotoxicity; synergistic
malignant transformation with iron co-
exposure

Hematopoietic, gastrointestinal, hepatic
and renal toxicity; tissue-specific oxidative
stress

Enhanced malignant progression; MAPK
and PI3K/AKT pathway activation

Contamination up to 5,857 mg/kg As, 3,815
mg/kg Cr, 3,797 mg/kg Cu exceeding
regulatory limits

[6]

[5]

[1]

[5]

2]

3.2.1 In Vivo Toxicity Assessment Protocol

Objective: To evaluate the systemic toxicity of CCA components and potential protective compounds in

murine models.

Materials:

e Experimental animals (Swiss albino mice, Wistar Hannover rats, or equivalent)
e Potassium dichromate (K2Cr207) and sodium arsenite (NaAsO3) for individual exposures
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e CCA solution prepared to mimic environmental concentrations
e Test compounds (Biochanin-A, Coenzyme Q10, Phloretin, etc.)
e Equipment for metabolic monitoring, tissue collection, and molecular analysis

Methodology:

¢ Animal acclimation: House animals under standard conditions (12h light/dark cycle, controlled
temperature/humidity) with ad libitum access to food and water for 7 days pre-exposure.

e Exposure regimen: Administer Cr (75 ppm) and As (100 ppm) orally in drinking water for 14 days to
simulate environmental exposure.

¢ Therapeutic intervention: Concurrently administer test compounds intraperitoneally (Biochanin-A at
50 mg/kg, Coenzyme Q10 at 10 mg/kg, Phloretin at 50 mg/kg).

¢ Monitoring: Record daily water consumption, weekly body weights, and clinical signs of toxicity.

¢ Terminal procedures: Euthanize animals, collect blood via cardiac puncture, perfuse with ice-cold
PBS, and harvest organs (kidney, liver, lung, brain) for analysis.

e Tissue processing: Divide tissues for (1) flash-freezing for molecular studies, (2) fixation in 10%
neutral buffered formalin for histopathology, and (3) fresh tissue for immediate biochemical assays.

Analytical endpoints:

e Oxidative stress markers: Measure lipid peroxidation (MDA levels), protein carbonylation, and
antioxidant status (SOD, CAT, GST, GSH, total thiols).

¢ Gene expression: Analyze SIRT1/Nrf2/HO-1/NQO1/SOD2/CYP1A1/KEAP1/CAS-8, and CAS-3
using RT-gPCR.

¢ Histopathological examination: Process fixed tissues through graded ethanol series, embed in
paraffin, section at 5um, and stain with H&E for microscopic evaluation.

¢ Metal burden: Digest tissue samples in nitric acid and analyze for Cr, As, and Cu content using ICP-
MS.

3.2.2 In Vitro Cell Transformation Assay

Objective: To assess the carcinogenic potential of CCA components and their mechanisms in human lung

cells.

Cell models:

e BEAS-2B (human normal lung epithelial cells)
e A549 (human lung carcinoma cells)

Exposure protocol:
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e Culture cells in appropriate media (BEGM for BEAS-2B, F-12K for A549) at 37°C with 5% CO-.

e Prepare CCA working solutions from treated wood leachate or metal salts to approximate
environmental concentrations (0.1-10 pg/mL total metals).

e Expose subconfluent cells (70-80% confluence) to CCA solutions for 24-72 hours.

e For transformation assays, use a chronic exposure model (8-10 weeks) with subcytotoxic

concentrations.

e Assess malignant transformation by soft agar colony formation and tumor formation in

immunocompromised mice.
Analytical endpoints:

e Cytotoxicity (MTT assay)
¢ Oxidative stress (DCFDA assay for ROS)
¢ DNA damage (comet assay)

e Gene expression changes (RNA sequencing)

e Pathway activation (western blot for MAPK, PI3K/AKT)
¢ Anchorage-independent growth (soft agar assay)

Therapeutic Interventions and Protective Mechanisms

Nutraceutical Protective Compounds

Table 3: Protective effects of nutraceutical compounds against CCA-induced toxicity

Compound Mechanism of Action

Experimental Results Molecular Targets

Biochanin-A Antioxidant, free radical
scavenger, Nrf2 pathway
activation

Coenzyme Q10 Mitochondrial function,
electron transport chain,
membrane antioxidant

Phloretin Metal chelation, nucleophile
enolate formation, ROS
scavenging

Restored antioxidant enzymes,  SIRT1, Nrf2, HO-1,
reduced lipid peroxidation, CAS-3
decreased apoptosis

Improved renal function, Mitochondrial
reduced oxidative stress, complexes, SIRT1
decreased DNA damage

Attenuated kidney damage, NLRP3, SIRT1,
reduced metal burden, restored  Nrf2
antioxidant defenses

© 2026 Smolecule. All rights reserved.

6/16 Tech Support


https://www.smolecule.com/products/s1900541?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Compound Mechanism of Action Experimental Results Molecular Targets

Combination Multiple pathway targeting, Enhanced protection compared  SIRT1/Nrf2 axis,

Therapy synergistic antioxidant to individual compounds apoptotic pathways
effects

Molecular Interaction Studies

In silico analysis of the interactions between protective compounds (Biochanin-A, Coenzyme Q10, and
Phloretin) with key antioxidant enzymes and signaling proteins (SIRT1, Nrf2, KEAP1, HO-1, NQO1)
provides insights into their mechanisms of action. Molecular docking studies demonstrate that these
compounds exhibit favorable binding energies with critical regulatory proteins in the oxidative stress
response pathway [6]. Phloretin, with its [(-dicarbonyl enol structure, acts as a potent scavenger of
electrophilic metal ions and unsaturated aldehydes through nucleophilic enolate formation, making it
particularly effective against metal-induced oxidative stress [6]. These computational approaches help
elucidate the structure-activity relationships that govern the protective efficacy of these compounds and

provide a rationale for their observed biological effects in experimental models.

The activation of the SIRT1/Nrf2/ARE signaling pathway represents a common mechanism through which
these protective compounds exert their effects. Under conditions of CCA-induced oxidative stress, SIRT1
deacetylates Nrf2, promoting its stability and nuclear translocation. In the nucleus, Nrf2 forms heterodimers
with small Maf proteins and binds to ARE sequences in the promoter regions of genes encoding antioxidant
enzymes and phase II detoxification proteins [6]. This coordinated expression of cytoprotective genes
including HO-1, NQO1, and SOD2 enhances the cellular capacity to neutralize reactive oxygen species and
eliminate toxic metal ions, thereby attenuating the oxidative damage and cellular dysfunction induced by

CCA components.

Environmental Assessment and Analytical Methods

Leaching Behavior and Environmental Monitoring

Table 4: Leaching behavior and environmental contamination from CCA-treated wood
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Parameter

Freshly Treated Wood

Weathered
Wood

Regulatory Limits

Arsenic Leaching

Chromium
Leaching

Copper Leaching

Soil

Contamination

Runoff
Concentration

24% of total content

6% of total content

18% of total content

Up to 5,857 mg/kg As near utility

poles

As: 55.8 ymol/L, Cr: 77.7 pymol/L,
Cu: 14.0 pmol/L

0.28% of total
content

0.08% of total
content

1.14% of total
content

Environmental Assessment Protocols

5.2.1 Laboratory Leaching Test Protocol

0.01 mg/L (WHO
drinking water)

0.05 mg/L (WHO
drinking water)

2.0 mg/L (WHO drinking
water)

12-64 mg/kg
(agricultural soil)

Exceeds CCME
guidelines

Objective: To quantify the emission rates of Cr, Cu, and As from treated wood under simulated

environmental conditions.

Materials:

e CCA-treated wood samples (standard dimensions: 50mm x 150mm x 10mm)

e Control samples (untreated wood)
e Deionized water or simulated rainwater

e Leaching vessels (acid-washed containers)
e ICP-MS or AAS for metal analysis

Methodology:

e Sample preparation: Cut wood samples to standard dimensions, condition at 65% relative humidity
and 20°C until constant weight.

¢ Leaching setup: Immerse samples in leaching solution (deionized water) using a mass-to-volume
ratio of 1:10 (wood:water).
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¢ Leaching regimen: Agitate samples continuously at low speed using an orbital shaker maintained at
20°C.

o Sampling schedule: Collect leachate aliquots at specified time intervals (1, 6, 24, 72, 168, 336
hours).

e Sample analysis: Acidify leachate samples with ultrapure nitric acid to pH <2 and store at 4°C until
analysis.

¢ Metal quantification: Analyze leachate samples using ICP-MS with appropriate quality controls
(blanks, spikes, certified reference materials).

¢ Data calculation: Express results as percentage of total metal leached and emission rates
(mg/mz/h).

Variations for different scenarios:

¢ Soil contact: Use standardized soil columns instead of aqueous immersion
¢ Marine exposure: Substitute artificial seawater for deionized water
e Weathering simulation: Subject samples to wet-dry cycles before leaching

5.2.2 Field Assessment Protocol for Soil Contamination

Objective: To evaluate environmental contamination near in-service CCA-treated wood structures.
Sampling design:

¢ Site selection: Identify sampling locations at varying distances (20cm, 50cm, 100cm, 500cm) from
CCA-treated structures (utility poles, decks, retaining walls).

e Sample collection: Collect soil samples from 0-15cm depth using stainless steel corers at each
distance in triplicate.

e Control samples: Collect background samples from areas without CCA-treated wood (>10m
distance).

e Sample processing: Air-dry soils at room temperature, sieve through 2mm mesh, homogenize, and
store in airtight containers.

Analytical methods:

¢ Soil digestion: Digest 0.5g soil samples with 10mL concentrated HNOs using EPA Method 3050B or
equivalent.

¢ Metal analysis: Quantify Cr, Cu, and As concentrations using ICP-MS with collision/reaction cell
technology to eliminate polyatomic interferences.

¢ Quality assurance: Include method blanks, duplicate samples, and certified reference materials
(NIST SRM 2586, 2587) with each batch.
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e Data interpretation: Compare results to regional regulatory guidelines for residential and industrial
soils.

Remediation Strategies and Disposal Approaches

Wood Waste Management and Treatment Technologies

The disposal of CCA-treated wood after its service life presents significant challenges due to the potential
for environmental contamination. Current disposal methods primarily include landfilling and incineration,
both with limitations. Landfilling risks leaching of toxic metals into groundwater, particularly under acidic
conditions, while incineration can release toxic fumes and produce concentrated ash requiring special
handling [7] [2]. During combustion, arsenic in CCA-treated wood is converted to volatile arsenic trioxide
(As203), while chromium can be transformed to more toxic hexavalent chromium (Cr-VI) that binds to

fine particulate matter, creating inhalation hazards [7].

Several advanced treatment technologies have been developed to extract or immobilize CCA components

from wood waste:

e Chemical extraction: Using strong acids (oxalic, citric, sulfuric) or chelating agents (EDTA) to
solubilize and remove metals from treated wood.

¢ Bioleaching: Employing metal-tolerant fungi (Aspergillus niger, Brown-rot fungi) or bacteria to
release metals through organic acid production or enzymatic action.

e Electrodialytic processes: Applying electric currents to drive metal ions out of wood matrices.

o Supercritical fluid extraction: Using COz: in supercritical state with chelating modifiers to extract
metals.

Recent approaches have focused on combined treatment systems that achieve high removal efficiencies (up
to 100% for some elements) while minimizing environmental impacts. For example, a two-stage process
combining oxalic acid extraction followed by electrodialytic remediation has demonstrated removal rates of
97% for Cu, 95% for Cr, and 99% for As from treated wood waste [2]. The development of sustainable
alternatives to CCA, including alkaline copper quaternary (ACQ), copper azole, and copper-HDO, has

reduced but not eliminated the environmental concerns associated with preserved wood products [4].

Environmental Remediation of Contaminated Sites
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For sites already contaminated with CCA components, various remediation strategies have been employed:

¢ Phytoremediation: Using metal-accumulating plants (Pteris vittata for arsenic, Brassica juncea for
chromium) to extract metals from soil.

¢ Chemical stabilization: Amending soils with phosphate compounds (for arsenic) or iron minerals (for
both arsenic and chromium) to reduce metal mobility and bioavailability.

¢ Bioremediation: Utilizing metal-reducing bacteria (Shewanella, Geobacter) to convert Cr(VI) to less
toxic Cr(lIl) or to methylate arsenic species for volatilization.

¢ Adsorptive technologies: Applying biochars, activated carbons, or specialized adsorbents (iron
oxides, titanium dioxide) to remove CCA components from contaminated waters.

These approaches vary in their efficiency, cost, and applicability to different contamination scenarios, with
combined strategies often proving most effective for addressing the multiple metal components in CCA-

contaminated environments.

Visualization of Toxicity Pathways and Experimental
Workflows

CCA-Induced Toxicity and Cellular Defense Mechanisms

© 2026 Smolecule. All rights reserved. 11/16 Tech Support


https://www.smolecule.com/products/s1900541?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

o ——

7 N
,‘ Protective Compounds |
|
! I
CCA Exposure l . . !
(Cr-VI, As-1lI/V) :‘ @ Coenzyme Q10 Biochanin-A |
______________________________________ _I_______//
l i
Scavenges 7 Inhibits 1
1 ,/ :
1
i
ROS Generation !
i
1
1
R Y E NUND N NG : _______ \
{ Toxici#y Pathways I Cellular Defense thwa; !
|
| ii i
' | DNA Damage SR | | | KEAP1 Modification SIRT1 Activation | |
I Activation : ! !
| 3 \ / |
I I I
1 I I
| 1 1
: i :
| (Carcmogene&s) Apoptosis | | | (Nrfz Stabilization) |
' i :
e e I I
| |
| Y |
l Nrf2 Nuclear i
i Translocation i
|
I I
| |
I Y l
: :
: (ARE Activation) !
I I
| |
| |
| |
: l :
| Antioxidant Gene I
l Expression l
\ ]

Click to download full resolution via product page

Diagram 1: Molecular pathways of CCA-induced toxicity and cellular defense mechanisms. The diagram

illustrates how CCA components generate reactive oxygen species (ROS), activating both toxicological
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responses (DNA damage, apoptosis, carcinogenesis) and cellular defense mechanisms through the
SIRT1/Nrf2/KEAP1 pathway. Protective compounds (Biochanin-A, Coenzyme Q10, Phloretin) intervene at

key points to attenuate oxidative damage.

Experimental Workflow for CCA Toxicity Assessment

© 2026 Smolecule. All rights reserved. 13/16 Tech Support


https://www.smolecule.com/products/s1900541?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

Study Design

In Vitro Assessment

_________________________________________

Environmental Assessment

In Vitro Models ezl Tr:;uss;orsmanon Environmental
(BEAS-2B, A549 cells) A Assessment
(Soft agar, xenograft)

In Vivo Assessment

In Vivo Models
(Swiss albino mice,
Wistar Hannover rats)

Protective Compounds CCA Exposure Leaghmg Exper_lments
(Biochanin-A, CoQ10, Phloretin) (@ ram (€ ++ 100 imAs (Simulated rainfall,
: . in drinking water) immersion tests)

Field Sampling
(Soil, water, wood samples)

OX|Qat|ve Stress Metal Analysis
Biomarkers

(MDA, SOD, CAT, GSH, GST) S NS,

Molecular Analysis
(Gene expression,
Protein quantification)

Histopathological
Examination
(H&E staining)

Data Analysis
and Interpretation

Click to download full resolution via product page

Diagram 2: Experimental workflow for comprehensive assessment of CCA toxicity. The diagram outlines the

integrated approach combining in vivo, in vitro, and environmental assessment methods to evaluate the
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health impacts and environmental behavior of CCA components. Each experimental stream employs specific

exposure models and analytical endpoints that converge in data analysis and interpretation.

Conclusion and Future Perspectives

The comprehensive assessment of chromium and arsenic in wood preservation treatments reveals complex
toxicological mechanisms and significant environmental persistence. The experimental protocols and
analytical methods detailed in these Application Notes provide researchers with standardized approaches
for evaluating the health impacts and environmental behavior of these metals. The documented toxicity
pathways, particularly the central role of oxidative stress and impairment of the SIRT1/Nrf2 defense axis,

offer critical insights for developing targeted interventions.

Future research should focus on advanced remediation technologies for CCA-contaminated sites,
improved disposal methods for treated wood waste, and comprehensive risk assessments of alternative
wood preservatives. The protective effects of nutraceutical compounds like Biochanin-A, Coenzyme Q10,
and Phloretin warrant further investigation for potential clinical applications in populations with elevated
exposure to toxic metals. Additionally, longitudinal studies on the environmental fate of CCA components
and their ecological impacts would strengthen the scientific basis for regulatory decisions and environmental

management strategies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Environmental and Health Hazards of Chromated Copper ... [pmc.ncbi.nim.nih.gov]
2. Advances in removal of chromated copper arsenate ... [frontiersin.org]
3. Comparison of copper emission rates from wood treated ... [sciencedirect.com]

4. Overview of Wood Chemicals | US EPA Preservative [epa.gov]

© 2026 Smolecule. All rights reserved. 15/16 Tech Support


https://www.smolecule.com/products/s1900541?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8196618/
https://www.frontiersin.org/journals/environmental-chemistry/articles/10.3389/fenvc.2025.1452837/full
https://www.sciencedirect.com/science/article/abs/pii/S0360132305001411
https://www.epa.gov/ingredients-used-pesticide-products/overview-wood-preservative-chemicals
https://www.smolecule.com/products/s1900541?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

5. Carcinogenic risk of chromium, copper and arsenic in CCA ... [sciencedirect.com]
6. Natural compounds attenuate combined chromium and ... [pmc.ncbi.nim.nih.gov]
7. Health and Environmental Dangers of Burning CCA- Treated and... [deepgreenpermaculture.com]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Chromium and
Arsenic in Wood Preservation Treatments]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b1900541#chromium-acetate-wood-preservation-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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